![molecular formula C14H15ClN4OS B2701812 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone CAS No. 2309556-94-1](/img/structure/B2701812.png)
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H15ClN4OS and its molecular weight is 322.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone is a novel azabicyclic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure with a triazole moiety, which is known to impart significant biological activity. The structural formula can be represented as follows:
This molecular configuration suggests potential interactions with various biological targets due to its diverse functional groups.
Research indicates that compounds with similar azabicyclic structures often function as inhibitors of specific enzymes or receptors. For instance, studies on related azabicyclo compounds have shown that they can act as inhibitors of the enzyme N-acylethanolamine acid amidase (NAAA), which plays a critical role in the metabolism of endocannabinoids and inflammatory mediators .
In Vitro Studies
In vitro assays have demonstrated that derivatives of azabicyclic compounds exhibit significant inhibitory activity against NAAA. For example, one study reported an IC50 value of 0.64 μM for a structurally similar compound, indicating potent activity in the submicromolar range . The mechanism involved non-covalent interactions with the enzyme's active site, enhancing selectivity and reducing off-target effects.
In Vivo Studies
In vivo pharmacological evaluations have shown that these compounds can effectively reduce inflammation in animal models. For instance, a related compound demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats . This suggests that the compound may have therapeutic potential for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of azabicyclic compounds. Modifications to the substituents on the bicyclic core can lead to enhanced potency and selectivity. For example:
- Aliphatic side chains : The introduction of lipophilic groups has been shown to increase binding affinity to target enzymes.
- Aromatic substitutions : Variations in aromatic ring structures can significantly alter pharmacokinetic properties and bioavailability.
Table 1 summarizes key findings from SAR studies on related azabicyclic compounds:
Compound | IC50 (μM) | Target Enzyme | Comments |
---|---|---|---|
Compound A | 0.64 | NAAA | High selectivity |
Compound B | 0.33 | NAAA | Enhanced potency with aliphatic chain |
Compound C | 1.11 | FAAH | Moderate inhibition |
Case Studies
Several case studies highlight the therapeutic potential of azabicyclic compounds:
- Case Study 1 : A study on a related azabicyclic compound showed promising results in reducing pain and inflammation in models of arthritis, suggesting its applicability in chronic pain management.
- Case Study 2 : Another investigation focused on the neuroprotective effects of these compounds in models of neurodegenerative diseases, indicating potential benefits in treating conditions like Alzheimer's disease.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for preparing ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone?
The synthesis typically involves multi-step organic reactions starting with the bicyclic 8-azabicyclo[3.2.1]octane framework. Key steps include:
- Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Coupling the 5-chlorothiophene moiety using a nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) are critical for stereochemical control and yield optimization. Purification often employs column chromatography or recrystallization .
Q. How is the stereochemical integrity of the bicyclo[3.2.1]octane core verified during synthesis?
Chiral HPLC and nuclear Overhauser effect (NOE) NMR experiments are used to confirm stereochemistry. X-ray crystallography (using programs like SHELXL) provides definitive proof of absolute configuration, particularly for resolving ambiguities in complex bicyclic systems .
Q. What spectroscopic techniques are employed for structural characterization?
- NMR : 1H and 13C NMR identify proton environments and carbon frameworks, with NOESY confirming spatial proximity of substituents.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and purity.
- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm−1) .
Q. What preliminary biological assays are recommended for screening this compound?
Initial screens include:
- Enzyme inhibition assays : Target enzymes relevant to triazole pharmacology (e.g., CYP450 isoforms, kinases).
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay).
- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .
Advanced Research Questions
Q. How can reaction yields be improved during the coupling of the 5-chlorothiophene moiety?
Optimize:
- Catalyst systems : Use Pd-based catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions. Kinetic studies via HPLC monitoring can identify rate-limiting steps .
Q. What strategies resolve discrepancies in biological activity data across assays?
- Dose-response curves : Confirm activity thresholds and Hill slopes for target engagement.
- Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 gene editing to rule out nonspecific effects.
- Metabolic stability tests : Assess compound degradation in liver microsomes to explain variability in cellular vs. enzymatic assays .
Q. How does the 5-chlorothiophene group influence binding to biological targets?
Computational docking (e.g., AutoDock Vina) reveals:
- Halogen bonding : The chlorine atom interacts with backbone carbonyls or aromatic residues (e.g., Tyr, Phe).
- Hydrophobic effects : The thiophene ring stabilizes binding in lipophilic pockets. Mutagenesis studies (e.g., alanine scanning) validate predicted interactions .
Q. What methods are used to analyze SAR for derivatives of this compound?
- Fragment-based design : Replace the triazole or thiophene with bioisosteres (e.g., oxadiazole, furan) to assess pharmacophore requirements.
- Free-Wilson analysis : Quantify contributions of substituents to activity.
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic properties with potency .
Q. How can crystallographic data resolve contradictions in stereochemical assignments?
- Twinned crystal analysis : Use SHELXL’s TWIN command to refine data from non-merohedral twins.
- Density functional theory (DFT) : Compare calculated vs. experimental X-ray geometries to validate configurations.
- Anomalous dispersion : Collect data at multiple wavelengths (e.g., Cu Kα) for absolute structure determination .
Q. What experimental controls mitigate false positives in target identification studies?
- Isozyme-specific inhibitors : Include controls like ketoconazole (CYP3A4 inhibitor) to confirm on-target effects.
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic assays.
- Proteomic profiling : Compare compound-treated vs. untreated lysates via TMT or SILAC labeling .
属性
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c15-13-4-3-12(21-13)14(20)19-9-1-2-10(19)6-11(5-9)18-8-16-7-17-18/h3-4,7-11H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJLAUFYZVJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(S3)Cl)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。